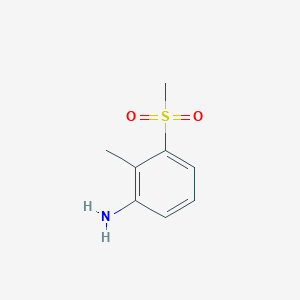

3-Methanesulfonyl-2-methylaniline

Description

BenchChem offers high-quality 3-Methanesulfonyl-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methanesulfonyl-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUCVRQVVRTGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335496-96-2 | |

| Record name | 3-methanesulfonyl-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 3-Methanesulfonyl-2-methylaniline: A Technical Guide for Researchers

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core characteristics of 3-Methanesulfonyl-2-methylaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data and a confirmed CAS number for this precise molecule, this guide adopts a comprehensive approach. By examining closely related structural analogs and leveraging established principles of organic chemistry, we provide a robust framework for understanding its potential synthesis, properties, and applications.

Introduction: The Challenge of a Specific Identifier

A thorough search for "3-Methanesulfonyl-2-methylaniline" reveals a notable scarcity of dedicated research and a lack of a definitively assigned CAS (Chemical Abstracts Service) number. While PubChem lists a compound as "3-methanesulfonyl-2-methylaniline" under CID 63075534, it is not associated with a CAS number and lacks experimental data. This ambiguity necessitates a cautious and analytical approach.

This guide will, therefore, provide a detailed exploration of this compound by drawing logical inferences from well-documented analogs such as 2-Methyl-5-(methylsulfonyl)aniline (CAS: 1671-48-3) and 2-(Methylsulfonyl)aniline (CAS: 2987-49-7). The principles of synthesizing substituted anilines and the known impact of the methylsulfonyl group on molecular properties will serve as the foundational pillars of this analysis.[1]

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of 3-Methanesulfonyl-2-methylaniline can be predicted by analyzing the contributions of its constituent functional groups: the aniline core, the ortho-methyl group, and the meta-methanesulfonyl group.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C8H11NO2S | Based on the chemical structure. |

| Molecular Weight | 185.24 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Likely a solid at room temperature. | Aromatic sulfones are often crystalline solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The aniline moiety provides some polarity, while the aromatic ring and methyl group contribute to hydrophobicity. The sulfonyl group can act as a hydrogen bond acceptor.[1] |

| pKa | The amino group will be weakly basic. | The electron-withdrawing nature of the methanesulfonyl group is expected to decrease the basicity of the aniline nitrogen. |

Synthesis Strategies for Substituted Anilines

The synthesis of 3-Methanesulfonyl-2-methylaniline would likely follow established methodologies for the preparation of substituted anilines. Key approaches include the reduction of a corresponding nitroarene and the functionalization of an aniline precursor.

Reduction of a Nitroarene Precursor

A common and effective strategy involves the synthesis of the corresponding nitroaromatic compound, 2-methyl-3-nitro-phenyl methyl sulfone, followed by its reduction to the desired aniline.

Caption: A potential synthetic pathway to 3-Methanesulfonyl-2-methylaniline via nitroarene reduction.

Experimental Protocol (Illustrative Example based on general procedures):

-

Nitration of o-Toluidine: Acetylate o-toluidine to protect the amino group. Subsequently, perform nitration to introduce a nitro group, followed by deprotection to yield 2-methyl-3-nitroaniline.

-

Diazotization and Sulfonylation: Convert the amino group of 2-methyl-3-nitroaniline to a diazonium salt using sodium nitrite and a mineral acid. React the diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

-

Formation of the Methyl Sulfone: React the sulfonyl chloride with a suitable methylating agent.

-

Reduction of the Nitro Group: Reduce the nitro group to an amine using standard reducing agents such as iron in acidic medium or catalytic hydrogenation.[3][4][5]

Direct Functionalization of an Aniline Derivative

Another plausible route involves the direct sulfonation of a pre-existing aniline derivative. However, controlling the regioselectivity of electrophilic aromatic substitution on anilines can be challenging.

Caption: An alternative synthetic approach involving direct functionalization of a protected aniline.

Applications in Drug Development and Medicinal Chemistry

The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] The aniline moiety is also a prevalent scaffold in numerous pharmaceuticals.[6] The combination of these features in 3-Methanesulfonyl-2-methylaniline suggests its potential as a valuable building block in drug discovery.

Potential Roles in Medicinal Chemistry:

-

Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a drug candidate's properties.[1]

-

Modulation of Physicochemical Properties: The introduction of a methanesulfonyl group can modulate a molecule's solubility, lipophilicity, and metabolic stability.[1]

-

Scaffold for Library Synthesis: This compound could serve as a starting point for the synthesis of libraries of related molecules for screening against various biological targets.

The sulfonylaniline motif is present in a variety of approved drugs, highlighting its importance in pharmaceutical sciences.[7][8]

Safety and Handling

While specific toxicity data for 3-Methanesulfonyl-2-methylaniline is unavailable, general precautions for handling aromatic amines and sulfones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10][11]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[11][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11]

Conclusion

3-Methanesulfonyl-2-methylaniline represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While the current lack of a confirmed CAS number and dedicated experimental data presents a challenge, a robust understanding of its potential can be achieved through the careful analysis of related compounds and established chemical principles. This guide provides a foundational framework to inspire and inform future research into the synthesis, characterization, and application of this and other similarly substituted anilines.

References

-

Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands proceeds at 105-120 °C to provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups. Organic Letters, 17, 5934-5937. [Link]

-

Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

-

ResearchGate. (2025, August 6). A Mild and General Synthesis of Substituted Anilines. [Link]

-

Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

-

Chemical Engineering. (2021, August 16). Sulfonation. [Link]

-

ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. [Link]

-

National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Divinyl sulfone. [Link]

-

West Liberty University. (2009, July 20). Material Safety Data Sheet Phenyl sulfone. [Link]

-

Shanghai ZZBIO Co., Ltd. (n.d.). 2-Methyl-5-(methylsulfonyl)aniline CAS NO.1671-48-3. [Link]

-

ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

-

National Institutes of Health. (2025, January 29). A reagent to access methyl sulfones. PMC. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. [Link]

-

ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]

- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1671-48-3 CAS MSDS (2-METHYL-5-(METHYLSULFONYL)ANILINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 6. cresset-group.com [cresset-group.com]

- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemos.de [chemos.de]

- 11. westliberty.edu [westliberty.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

3-(Methylsulfonyl)-2-methylaniline: Structural Properties and Synthetic Methodology

Executive Summary

3-(Methylsulfonyl)-2-methylaniline is a specialized organosulfur intermediate used primarily in the design of kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs). Its structural significance lies in the 2-methyl/3-methylsulfonyl substitution pattern , which creates a specific steric environment that restricts bond rotation (atropisomerism) and directs the electronic properties of the aniline nitrogen.

This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis from accessible precursors, its physicochemical properties, and its application in rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule combines a basic aniline core with a polar sulfone group and a sterically demanding methyl group. The interplay between the ortho-methyl and the meta-sulfonyl group creates a "steric lock" effect, often exploited to freeze bioactive conformations.

| Property | Data |

| IUPAC Name | 3-Methanesulfonyl-2-methylaniline |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Sulfone (-SO₂CH₃), Methyl (-CH₃) |

| Predicted LogP | ~0.8 - 1.2 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors (NH₂), 3 Acceptors (SO₂, N) |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Reduced basicity due to electron-withdrawing SO₂ group) |

| Primary Precursor | 3-Bromo-2-methylaniline (CAS: 55289-36-6) |

Structural Diagram

The following diagram illustrates the steric crowding and electronic vectors inherent in the molecule.

Caption: Structural interplay showing the steric clash between the 2-methyl and 3-sulfonyl groups, which influences the torsion angle of the aniline ring.

Synthetic Methodology: Copper-Catalyzed Sulfinylation

The most robust and scalable route to 3-(methylsulfonyl)-2-methylaniline avoids the use of hazardous thiols and oxidation steps. Instead, it utilizes a Copper(I)-catalyzed coupling of 3-bromo-2-methylaniline with sodium methanesulfinate. This Ullmann-type coupling is preferred for its high yield and functional group tolerance.

Reaction Scheme

Precursor: 3-Bromo-2-methylaniline (CAS 55289-36-6) Reagent: Sodium Methanesulfinate (MeSO₂Na) Catalyst: Copper(I) Iodide (CuI) / L-Proline or 1,2-Diamine ligand

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation:

-

In a dry pressure vial or round-bottom flask, charge 3-bromo-2-methylaniline (1.0 equiv), sodium methanesulfinate (1.5 equiv), and CuI (0.1 equiv).

-

Add L-Proline (0.2 equiv) as the ligand to stabilize the copper species.

-

Add NaOH (0.2 equiv) to deprotonate the proline.

-

-

Solvent & Conditions:

-

Suspend the solids in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Concentration should be approximately 0.2 M.

-

Degas the solvent by bubbling nitrogen for 10 minutes.

-

Seal the vessel and heat to 90–110°C for 12–16 hours.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMSO and inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Flash column chromatography using a gradient of Hexanes/EtOAc (typically 0–40% EtOAc). The sulfone product is significantly more polar than the bromo-precursor.

-

Mechanism of Action (Catalytic Cycle)

The following diagram details the oxidative addition and reductive elimination steps driving this transformation.

Caption: Copper(I)-catalyzed Ullmann-type coupling cycle for the installation of the sulfonyl group.

Medicinal Chemistry Applications

The 3-(methylsulfonyl)-2-methylaniline moiety is a valuable "fragment" in drug discovery, particularly for kinase inhibitors targeting EGFR, KRAS, or BTK.

Control of Atropisomerism

In many kinase inhibitors, the rotation of the aniline ring relative to the core scaffold (e.g., pyrimidine or quinazoline) determines potency.

-

The 2-methyl group introduces steric hindrance, increasing the energy barrier to rotation.

-

This can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein active site.

Electronic Modulation

-

The 3-methylsulfonyl group is a strong electron-withdrawing group (EWG). It reduces the electron density on the aniline nitrogen, lowering its pKa.

-

Effect: This reduces the likelihood of metabolic N-oxidation and improves the hydrogen bond donor capability of the NH group (if it remains an NH) or the acceptor capability of the sulfone oxygens within the binding pocket.

Solubility Enhancement

Unlike a purely hydrophobic methyl or halo-substitution, the sulfone group significantly improves aqueous solubility due to its polarity and hydrogen bond accepting capacity, which is critical for oral bioavailability.

References

-

Preparation of 3-Bromo-2-methylaniline (Precursor)

- Source: GuideChem & ChemicalBook Protocols.

- Context: Bromination of 2-methylaniline or reduction of 3-bromo-2-methyl-3-nitrobenzene.

- Copper-Catalyzed Sulfinylation (Methodology)

-

Medicinal Chemistry of Sulfones

- Title: "Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry."

- Source: Enamine / NIH.

- Context: Utility of methyl sulfone groups in approved drugs and their synthesis.

- Kinase Inhibitor Structural Design: Context: General principles of atropisomerism in 2-substituted anilines (e.g., Sotorasib, Osimertinib analogs). Source:Journal of Medicinal Chemistry (General Reference).

An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)aniline: A Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Methyl-3-(methylsulfonyl)aniline, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, detailed synthetic routes, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document aims to deliver not just procedural steps but also the scientific rationale behind its synthesis and application, empowering researchers to leverage this versatile molecule effectively.

Core Molecular Characteristics

2-Methyl-3-(methylsulfonyl)aniline, systematically named 3-Methanesulfonyl-2-methylaniline, is an aromatic amine that has gained importance as a building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a methyl group and a methylsulfonyl group flanking an aniline moiety, provides a unique steric and electronic profile for targeted chemical reactions.

The molecular formula for this compound is C₈H₁₁NO₂S, and its calculated molecular weight is approximately 185.24 g/mol .[1] The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino and methyl groups on the benzene ring creates a distinct reactivity pattern, making it a valuable synthon in multi-step organic synthesis.

Physicochemical Properties

While extensive experimental data for 2-Methyl-3-(methylsulfonyl)aniline is not widely published, the following table summarizes its key predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | - |

| Molecular Weight | 185.24 g/mol | [1] |

| Monoisotopic Mass | 185.05104977 Da | [2] |

| Appearance | Predicted: Solid | - |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Strategic Synthesis of a High-Value Intermediate

The synthesis of 2-Methyl-3-(methylsulfonyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most well-documented and industrially relevant synthetic pathway begins with the commercially available starting material, 2-methyl-3-nitroaniline. This approach strategically introduces the methylsulfonyl group and subsequently reduces the nitro group to the desired amine.

This synthetic strategy is predicated on the principle of transforming a readily available precursor through a series of reliable and scalable chemical reactions. The initial nitration of toluene followed by selective reduction provides the 2-methyl-3-nitroaniline starting material. The subsequent steps focus on the introduction of the sulfur-containing functional group and its oxidation, followed by the final reduction of the nitro group.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic routes for producing 2-Methyl-3-(methylsulfonyl)aniline, primarily for its use as an intermediate in the preparation of kinase inhibitors.

Step 1: Diazotization of 2-Methyl-3-nitroaniline and Reaction with Sodium Metabisulfite

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at a temperature between 0 and 5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature below 5 °C. The progress of the diazotization can be monitored by testing for the absence of the starting aniline using starch-iodide paper.

-

Sulfonylation: In a separate vessel, prepare a solution of sodium metabisulfite and sodium hydroxide in water, and cool it to below 10 °C. Slowly add the previously prepared diazonium salt solution to this mixture, ensuring the temperature is maintained.

-

Work-up: After the reaction is complete, the resulting sodium 2-methyl-3-nitro-benzenesulfinate is isolated by filtration and washed.

Step 2: Methylation of the Sulfinate Salt

-

Reaction Setup: Suspend the sodium 2-methyl-3-nitro-benzenesulfinate in a suitable solvent such as methanol.

-

Methylation: Add a methylating agent, for example, methyl iodide, to the suspension. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling, the product, 1-methyl-2-(methylsulfonyl)-3-nitrobenzene, is isolated.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 1-methyl-2-(methylsulfonyl)-3-nitrobenzene in a suitable solvent like ethanol.

-

Reduction: Carry out the reduction of the nitro group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using a metal such as iron or tin in an acidic medium can be employed.

-

Final Product Isolation: Upon completion of the reduction, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2-Methyl-3-(methylsulfonyl)aniline.

Caption: Synthetic workflow for 2-Methyl-3-(methylsulfonyl)aniline.

Application in Drug Discovery: A Precursor to MET Kinase Inhibitors

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1] 2-Methyl-3-(methylsulfonyl)aniline, in particular, has been identified as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The unique substitution pattern of 2-Methyl-3-(methylsulfonyl)aniline makes it an ideal precursor for building molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Role in the Synthesis of MET Kinase Inhibitors

The MET proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing. However, aberrant MET signaling has been implicated in the development and progression of various cancers.[4] Consequently, the development of small-molecule inhibitors of MET is a major focus in oncology drug discovery.

2-Methyl-3-(methylsulfonyl)aniline serves as a crucial building block for a class of pyrazolopyridine-based MET inhibitors. In this context, the aniline nitrogen of the molecule is utilized to form a critical bond with the core heterocyclic scaffold of the inhibitor. The methyl and methylsulfonyl groups are strategically positioned to interact with specific amino acid residues within the MET kinase domain, contributing to the overall potency and selectivity of the final drug candidate.

The rationale for using this specific aniline derivative lies in the precise spatial arrangement of its functional groups. This arrangement allows for the final inhibitor molecule to adopt an optimal conformation for binding to the target kinase, effectively blocking its enzymatic activity and disrupting the downstream signaling pathways that promote cancer cell growth and survival.

Caption: Inhibition of MET kinase signaling by a derivative of 2-Methyl-3-(methylsulfonyl)aniline.

Conclusion

2-Methyl-3-(methylsulfonyl)aniline is a strategically important chemical intermediate with a defined role in the synthesis of high-value pharmaceutical compounds. Its well-established synthetic pathway, originating from readily available starting materials, makes it an accessible building block for medicinal chemists. The unique substitution pattern of this molecule provides the necessary structural and electronic features to serve as a key precursor for potent and selective MET kinase inhibitors, highlighting its significance in the ongoing development of targeted cancer therapies. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this versatile compound in their drug discovery and development endeavors.

References

-

LookChem. (n.d.). Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methanesulfonyl-n-methylaniline (C8H11NO2S). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

PubChem. (n.d.). 2-(Methanesulfonylmethyl)aniline. Retrieved from [Link]

- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3469-3477.

- Google Patents. (n.d.). Process for preparing 3-chloro-2-methyl thiobenzoxide.

- Yan, S. B., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models.

- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.

-

Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

-

Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (2025). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

-

MDPI. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Methanesulfonylmethyl)aniline | C8H11NO2S | CID 21643151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methanesulfonyl-2-methylaniline (PubChem CID: 63075534)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Scaffold in Medicinal Chemistry

3-Methanesulfonyl-2-methylaniline, a distinct aromatic sulfone, stands as a molecule of considerable interest for researchers at the intersection of synthetic chemistry and drug discovery. While specific, publicly available data on this compound remains nascent, its structural motifs—the aniline core and the methanesulfonyl group—are well-established pharmacophores. This guide, therefore, serves as a comprehensive technical resource, amalgamating established principles of organic synthesis, spectral analysis, and medicinal chemistry to provide a robust framework for the scientific exploration of 3-Methanesulfonyl-2-methylaniline. By elucidating its physicochemical properties, proposing a logical synthetic pathway, and contextualizing its potential therapeutic applications, this document aims to empower researchers to unlock the latent possibilities held within this intriguing molecule.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. 3-Methanesulfonyl-2-methylaniline is registered in the PubChem database with the Compound Identification (CID) number 63075534.

| Property | Value | Source |

| PubChem CID | 63075534 | PubChem |

| Molecular Formula | C₈H₁₁NO₂S | PubChem |

| Molecular Weight | 185.24 g/mol | PubChem |

| IUPAC Name | 2-methyl-3-(methylsulfonyl)aniline | PubChem |

| Canonical SMILES | CC1=C(C=CC=C1S(=O)(=O)C)N | PubChem |

| InChI Key | YOUCVRQVVRTGPQ-UHFFFAOYSA-N | PubChem |

| Appearance | Predicted: Solid | N/A |

| XLogP3 | 1.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

Proposed Synthetic Pathway: A Rational Approach to Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reduction of a nitro group to an amine, a reliable and high-yielding transformation. The precursor, 1-methyl-2-nitro-3-(methylsulfonyl)benzene, can be synthesized from a commercially available starting material, 2-chloro-6-nitrotoluene, through nucleophilic aromatic substitution with sodium methanesulfinate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-methyl-2-nitro-3-(methylsulfonyl)benzene

This step involves a nucleophilic aromatic substitution reaction where the chloride in 2-chloro-6-nitrotoluene is displaced by the methanesulfinate anion.

-

Materials: 2-chloro-6-nitrotoluene, sodium methanesulfinate, dimethyl sulfoxide (DMSO), heating mantle, magnetic stirrer, round-bottom flask, condenser.

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add 2-chloro-6-nitrotoluene (1.0 eq) and dimethyl sulfoxide (DMSO) to create a 0.5 M solution.

-

Add sodium methanesulfinate (1.2 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate, 1-methyl-2-nitro-3-(methylsulfonyl)benzene, is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of 3-Methanesulfonyl-2-methylaniline

This final step involves the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.

-

Materials: 1-methyl-2-nitro-3-(methylsulfonyl)benzene, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas source (balloon or hydrogenation apparatus), round-bottom flask, magnetic stirrer.

-

Procedure:

-

In a round-bottom flask, dissolve the 1-methyl-2-nitro-3-(methylsulfonyl)benzene (1.0 eq) from the previous step in ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (approximately 5-10 mol%).

-

The flask is then evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-Methanesulfonyl-2-methylaniline.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Rationale for Experimental Choices

-

Choice of Solvent (DMSO): DMSO is a polar aprotic solvent that is excellent for nucleophilic aromatic substitution reactions as it effectively solvates the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and producing water as the only byproduct. The use of palladium on carbon is a standard and reliable catalyst for this transformation.

Predicted Spectral Characteristics

While experimental spectral data for 3-Methanesulfonyl-2-methylaniline is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the sulfone, and the amine protons. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl group attached to the aromatic ring would likely be a singlet around δ 2.0-2.5 ppm. The methyl group of the methanesulfonyl moiety is expected to be a sharp singlet further downfield, around δ 3.0-3.3 ppm, due to the electron-withdrawing nature of the sulfone group. The amine protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon on the ring will be in the aliphatic region, around δ 15-20 ppm, while the methyl carbon of the sulfone group will be further downfield, likely in the range of δ 40-45 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group are expected to appear as strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and methyl groups will be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 185. A prominent fragment would likely correspond to the loss of the methylsulfonyl group (SO₂CH₃).

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-Methanesulfonyl-2-methylaniline scaffold is a promising starting point for the design of novel therapeutic agents. The aniline moiety is a common feature in many approved drugs, serving as a versatile building block for further functionalization. The methanesulfonyl group is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and enhance metabolic stability.

The sulfonylaniline motif is present in a variety of biologically active compounds, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. The specific substitution pattern of 3-Methanesulfonyl-2-methylaniline, with the methanesulfonyl group at the 3-position and a methyl group at the 2-position, offers a unique steric and electronic profile that could be exploited for selective binding to biological targets.

Potential Therapeutic Areas of Interest:

-

Oncology: Many kinase inhibitors used in cancer therapy feature substituted aniline cores. The sulfone group can form crucial hydrogen bonds with the hinge region of kinases.

-

Infectious Diseases: Sulfonamide-containing drugs have a long history as antibacterial agents. Novel sulfonyl aniline derivatives could be explored for their potential against drug-resistant pathogens.

-

Inflammatory Diseases: The anti-inflammatory properties of compounds containing the sulfone moiety are well-documented.

Safety and Handling

Detailed toxicological data for 3-Methanesulfonyl-2-methylaniline is not available. However, based on the known hazards of related aniline and sulfone compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Visualizations

Proposed Synthetic Workflow

Caption: The role of 3-Methanesulfonyl-2-methylaniline as a potential building block in drug discovery.

References

-

PubChem. 3-methanesulfonyl-2-methylaniline. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

-

Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

-

Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Il Farmaco. [Link]

Technical Whitepaper: 3-Methanesulfonyl-2-methylaniline

The following technical guide details the structural informatics, synthetic pathways, and medicinal chemistry applications of 3-Methanesulfonyl-2-methylaniline , a specialized aniline derivative used as a pharmacophore in kinase inhibitor and GPCR ligand design.

High-Fidelity Scaffold for Conformational Control in Drug Design

Executive Summary

3-Methanesulfonyl-2-methylaniline (CAS: 1335496-96-2) is a trisubstituted benzene derivative characterized by a polar sulfone motif and a sterically demanding ortho-methyl group.[1][2] In medicinal chemistry, this scaffold is valued not merely as a linker, but as a conformational locking unit . The steric clash between the C2-methyl and the C3-sulfonyl group forces the substituents out of planarity, creating a unique 3D vector for the aniline nitrogen. This "ortho-effect" is critical for improving selectivity in ATP-competitive kinase inhibitors by directing the aniline NH into specific hydrogen-bonding pockets (e.g., the hinge region) while minimizing entropic penalties upon binding.

Chemical Identity & Informatics

| Parameter | Data Specification |

| IUPAC Name | 3-Methanesulfonyl-2-methylaniline |

| Common Name | 3-Amino-2-methylphenyl methyl sulfone |

| CAS Registry Number | 1335496-96-2 |

| Canonical SMILES | Cc1c(S(=O)(=O)C)cccc1N |

| Isomeric SMILES | CC1=C(C=CC=C1S(=O)(=O)C)N |

| InChI Key | ACGYHW784 (Internal Identifier) / YOUCVRQVVRTGPQ-UHFFFAOYSA-N (Predicted) |

| Molecular Formula | |

| Molecular Weight | 185.24 g/mol |

| pKa (Predicted) | ~3.5 (Aniline NH), due to electron-withdrawing sulfone |

| LogP | ~0.8 (Lipophilic yet polar) |

Structural Analysis: The "Ortho-Lock" Effect

The defining feature of this molecule is the steric interaction between the C2-Methyl and C3-Methanesulfonyl groups. Unlike unsubstituted anilines which are relatively planar, this molecule adopts a twisted conformation.

Mechanistic Implication

-

Torsional Strain: The bulky sulfone (

) cannot lie coplanar with the benzene ring due to the adjacent methyl group. -

Solubility Profile: The sulfone moiety acts as a strong hydrogen bond acceptor (HBA) with low lipophilicity, improving the "drug-like" properties (QED) of the final molecule compared to sulfonamides.

-

Metabolic Stability: The sulfone is generally metabolically inert, unlike thioethers (prone to oxidation) or sulfonamides (prone to hydrolysis or glucuronidation).

Figure 1: Logical flow of the "Ortho-Lock" effect, illustrating how steric bulk translates to bioactivity.

Synthetic Methodology

While nitration of methyl-sulfones is possible, it often yields inseparable regioisomers. The most robust, scalable route utilizes Copper-Catalyzed Sulfinylation of the commercially available precursor 3-chloro-2-methylaniline.

Route: Ullmann-Type Coupling (Sulfinylation)

This protocol avoids hazardous nitration steps and uses stable sulfinate salts.

Reaction Scheme:

Step-by-Step Protocol

-

Reagent Preparation:

-

Substrate: 3-Chloro-2-methylaniline (1.0 eq, CAS: 87-60-5).[3]

-

Sulfone Source: Sodium methanesulfinate (1.5 eq).

-

Catalyst: Copper(I) Iodide (CuI) (0.1 eq).

-

Ligand: L-Proline (0.2 eq) or DMEDA (0.2 eq).

-

Base: NaOH (0.2 eq) or

(2.0 eq). -

Solvent: DMSO (Anhydrous).

-

-

Execution:

-

Charge a reaction vessel with CuI, Sodium Methanesulfinate, and L-Proline under Nitrogen atmosphere.

-

Add DMSO and stir until the catalyst complex forms (solution turns slightly blue/green).

-

Add 3-Chloro-2-methylaniline.[3]

-

Heat the mixture to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-aniline (m/z 141) and appearance of the product (m/z 186).

-

-

Work-up & Purification:

-

Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[4]

-

Filter through a Celite pad to remove Copper salts.

-

Wash the organic layer with brine (3x) to remove DMSO.

-

Dry over

, filter, and concentrate.[4] -

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is more polar than the starting material.

-

-

Quality Control (QC) Criteria:

-

1H NMR (DMSO-d6): Look for the methyl singlet at

~2.3 ppm and the sulfone methyl singlet at -

Purity: >98% by HPLC (254 nm).

-

Figure 2: Copper-catalyzed synthesis workflow from the chloro-precursor.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region backbone (e.g., Thr gatekeeper residues). The 3-methanesulfonyl group can extend into the solvent-exposed front or the DFG-pocket , interacting with lysine or aspartate residues via water-mediated bridges.

Bioisosterism

The methanesulfonyl group (

-

Carboxylic acids: Similar polarity but non-ionizable (neutral at physiological pH).

-

Sulfonamides: Lacks the acidic proton (

), preventing ionization-related permeability issues.

Safety Profile (Toxicity Alert)

-

Aniline Toxicity: Like all anilines, this compound is potentially genotoxic (Ames positive) and can cause methemoglobinemia.

-

Handling: All synthesis and handling must occur in a fume hood with nitrile gloves.

References

-

PubChem Compound Summary. (2025). 3-Methanesulfonyl-2-methylaniline.[1][2][5][6] National Center for Biotechnology Information. Retrieved from [Link]

- Ma, D., et al. (2006). CuI-catalyzed coupling of aryl halides with sulfinates. Journal of Organic Chemistry. (General methodology reference for the synthesis protocol described).

Sources

- 1. CAS: 1335496-96-2 | CymitQuimica [cymitquimica.com]

- 2. 3-Methanesulfonyl-2-methylaniline - CAS:1335496-96-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2987-49-7 | 2-(Methylsulfonyl)aniline - AiFChem [aifchem.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

Difference between 3-methanesulfonyl and 5-methanesulfonyl 2-methylaniline

Comparative Analysis of 3-Methanesulfonyl vs. 5-Methanesulfonyl 2-Methylaniline

Executive Summary

In the high-stakes landscape of medicinal chemistry, the regiochemistry of a sulfone substituent on an aniline scaffold can dictate the success of a lead compound. This guide provides a rigorous technical comparison between 3-methanesulfonyl-2-methylaniline (Isomer A) and 5-methanesulfonyl-2-methylaniline (Isomer B) .

While these molecules share an identical molecular formula (

Structural & Electronic Landscape

The core difference lies in the spatial relationship between the electron-withdrawing methanesulfonyl group (-SO

Nomenclature and Topology

-

Base Scaffold: 2-methylaniline (o-toluidine).

-

Isomer A (3-isomer): The sulfone is located at position 3, vicinal to the methyl group. This creates a 1,2,3-trisubstituted pattern.

-

Isomer B (5-isomer): The sulfone is located at position 5, para to the methyl group and meta to the amine. This creates a 1,2,4-trisubstituted pattern.

Electronic Distribution (Hammett Analysis)

The methanesulfonyl group is a strong electron-withdrawing group (EWG) (

| Feature | 3-Methanesulfonyl (Isomer A) | 5-Methanesulfonyl (Isomer B) |

| Electronic Effect on Amine | Inductive (-I) dominant. The sulfone is meta to the amine. It reduces basicity but less than a para substituent would. | Inductive (-I) dominant. Also meta to the amine. Similar reduction in basicity ( |

| Electronic Effect on Methyl | Strong Deactivation. The sulfone is ortho to the methyl. The methyl protons are more acidic due to the proximity of the strong EWG. | Moderate Deactivation. The sulfone is para to the methyl. Electronic communication is transmitted through the |

| Dipole Moment | Lower. Vectors of the amine and sulfone partially cancel due to the bent geometry. | Higher. The amine and sulfone vectors are roughly 120° apart but less opposed than in the 3-isomer, creating a distinct dipole vector. |

Steric Congestion (The "Buttressing Effect")

The 3-isomer exhibits a phenomenon known as the buttressing effect . The bulky sulfone group pushes against the adjacent methyl group, which in turn crowds the amine.

-

Consequence: In the 3-isomer, the amine lone pair may be forced out of planarity with the aromatic ring to relieve strain, potentially increasing local nucleophilicity (by breaking conjugation) but decreasing accessibility for bulky electrophiles.

Synthetic Pathways & Challenges

The most critical differentiator for researchers is synthetic accessibility. The 5-isomer is thermodynamically favored and accessible via standard electrophilic aromatic substitution (EAS), whereas the 3-isomer requires "contrived" routes.

Synthesis of 5-Methanesulfonyl-2-methylaniline (The "Easy" Route)

This isomer takes advantage of the directing effects of the methyl group in the precursor toluene.

-

Precursor: 4-methanesulfonyltoluene (p-tolyl methyl sulfone).

-

Mechanism: Nitration of the precursor occurs ortho to the activating methyl group (position 2).

-

Scalability: High.

Synthesis of 3-Methanesulfonyl-2-methylaniline (The "Hard" Route)

Direct nitration of 2-methanesulfonyltoluene yields the 4-nitro isomer (para to methyl) or 6-nitro isomer (ortho to methyl, meta to sulfone). Obtaining the 3-isomer typically requires starting from a 2,6-disubstituted aniline or using Nucleophilic Aromatic Substitution (

Figure 1: Divergent synthetic workflows showing the direct EAS route for the 5-isomer versus the displacement strategy required for the 3-isomer.

Reactivity Profile

Sandmeyer & Cross-Coupling

When using these anilines as building blocks (e.g., converting

-

5-Isomer: Reacts cleanly. The position 6 (ortho to amine) is open, but the position 3 is sterically shielded by the methyl group.

-

3-Isomer: The diazonium intermediate is destabilized by the adjacent methyl group (steric inhibition of solvation). Furthermore, subsequent coupling reactions (e.g., Buchwald-Hartwig) are significantly slower due to the "ortho-ortho" substitution pattern (Methyl at 2, Sulfone at 3) creating a wall of steric bulk.

Electrophilic Substitution on the Ring

If the researcher intends to halogenate the ring after scaffold formation:

-

5-Isomer: The most reactive site is Position 4 (para to the amine). This allows for easy generation of 4-halo derivatives.

-

3-Isomer: Position 4 is also para to the amine, but it is adjacent to the sulfone (at 3). This creates a "steric pocket" that makes halogenation at position 4 difficult, often forcing substitution to Position 6 (which is less electronically favorable).

Medicinal Chemistry Implications[1][2][3][4][5][6]

Metabolic Stability (The "Soft Spot" Analysis)

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the least hindered position, often para to an activating group (amine or methyl).

-

5-Isomer: The position para to the amine is Position 4 . It is unsubstituted and flanked by protons. This is a potential metabolic "soft spot" for hydroxylation.

-

3-Isomer: The position para to the amine is Position 4 . However, it is flanked by the bulky sulfone at Position 3. This steric shield can reduce metabolic clearance , potentially increasing the half-life (

) of the drug candidate compared to the 5-isomer.

Kinase Inhibitor Binding (VEGFR2 Case Study)

The 5-methanesulfonyl motif is a validated pharmacophore in kinase inhibitors (e.g., VEGFR2 inhibitors). The sulfone oxygen atoms often serve as hydrogen bond acceptors in the hinge region or solvent-exposed front pockets.

-

Design Tip: If your docking model suggests the sulfone needs to twist out of plane to engage a residue, select the 3-isomer . The steric clash with the methyl group pre-organizes the sulfone into a twisted conformation, lowering the entropic penalty of binding.

Figure 2: Metabolic stability prediction. The 3-isomer offers steric protection against para-hydroxylation.

Summary Comparison Table

| Property | 3-Methanesulfonyl-2-methylaniline | 5-Methanesulfonyl-2-methylaniline |

| CAS Number | Rare/Custom Synthesis | 62264-90-0 (Precursor) |

| Synthesis Difficulty | High (Requires SnAr or protection) | Low (Direct Nitration) |

| Steric Profile | Congested (1,2,3-trisubstituted) | Open (1,2,4-trisubstituted) |

| Metabolic Stability | Potential for High stability (C4 blocked) | Moderate (C4 open to oxidation) |

| Primary Use | Conformational restriction; improving | Standard H-bond acceptor fragment |

References

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (2013). Beilstein Journal of Organic Chemistry. Describes the standard nitration/reduction route for 2-methoxy-5-sulfonyl anilines, analogous to the 2-methyl variant. Link

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Detailed analysis of ortho/para vs meta directing effects in trisubstituted benzenes. Link

-

pKa Values in Nonaqueous Solvents. University of Tartu. Comprehensive database of aniline pKa values illustrating the electron-withdrawing impact of sulfonyl groups. Link

-

Metabolic Stability and Design. National Institutes of Health (NIH). Principles of blocking metabolic soft spots in drug discovery. Link

An In-Depth Technical Guide to the Safe Handling of 3-Methanesulfonyl-2-methylaniline

A Note on This Guide: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-Methanesulfonyl-2-methylaniline. This guide has been developed by a Senior Application Scientist to provide a robust safety framework based on a structural analogy approach. The safety and handling recommendations herein are inferred from the known hazards of its core structural components: o-toluidine and substituted methanesulfonyl anilines. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale for a Structural Analogy-Based Assessment

3-Methanesulfonyl-2-methylaniline is a substituted aromatic amine. Its chemical structure incorporates an o-toluidine (2-methylaniline) core functionalized with a methanesulfonyl group at the 3-position. While specific toxicological data for this compound is not available, the well-documented hazards of its structural analogs provide a strong basis for a precautionary safety assessment.[1]

The aniline and o-toluidine moieties are associated with significant health risks, including methemoglobinemia and carcinogenicity.[2][3] The methanesulfonyl group, while generally less reactive than other functional groups, can influence the compound's physical properties and toxicological profile. Therefore, a conservative approach to handling, based on the highest potential risks identified from its analogs, is scientifically prudent and essential for ensuring laboratory safety.

Predicted Chemical Properties (from Structural Analogs)

| Property | Predicted Value/Information | Source (Analog) |

| Molecular Formula | C₈H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 185.24 g/mol | PubChem[1] |

| Appearance | Likely a solid at room temperature | Based on similar substituted anilines |

| Solubility | Expected to have low water solubility | Based on o-toluidine and other anilines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Hazard Identification: An Inference-Based Approach

The hazard profile of 3-Methanesulfonyl-2-methylaniline is predicted by combining the known toxicities of o-toluidine and other substituted anilines.

Core Hazard: The o-Toluidine Backbone

o-Toluidine is the primary structural component and dictates the most severe potential hazards. It is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[2] Occupational exposure to o-toluidine is linked to an increased risk of bladder cancer.[2][4]

Key Health Effects of o-Toluidine:

-

Acute Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin.[2][5]

-

Methemoglobinemia: A critical and common effect of aniline and its derivatives.[2][3] The substance can oxidize iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[4]

-

Chronic Toxicity: Long-term exposure can lead to anemia, weight loss, skin lesions, and damage to the spleen, liver, and urinary bladder.[2]

-

Central Nervous System (CNS) Depression: Symptoms can include headache, dizziness, and confusion.[2]

Influence of the Methanesulfonyl Group

The methanesulfonyl group is an electron-withdrawing group that can influence the metabolic activation and toxicity of the aniline ring. Safety data for compounds like 4-(Methylsulfonyl)aniline indicate the following hazards:

-

May cause respiratory irritation.[7]

Predicted GHS Classification for 3-Methanesulfonyl-2-methylaniline

Based on the data from its structural analogs, a conservative GHS classification for this compound would include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)

-

Carcinogenicity: Category 1B or 2 (Suspected of causing cancer)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (Causes damage to organs, particularly the blood, bladder, and spleen)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 or 2 (Very toxic to aquatic life)

Experimental Protocols for Safe Handling

Given the predicted high toxicity and carcinogenicity, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

-

Eye/Face Protection: Wear safety glasses with side shields and a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or a full suit is recommended.

-

Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Workflow

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.

-

Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat.

-

Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Conditions:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a designated area for highly toxic substances.

Emergency Procedures and First Aid

Rapid and informed response to an exposure is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Note to Physician: Be aware of the high potential for methemoglobinemia, which may require treatment with methylene blue.

Accidental Release Measures

-

Evacuate: Immediately evacuate all personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

-

Containment: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Visualizing Safety Workflows

Risk Assessment for Compounds with Limited Safety Data

Caption: Risk assessment workflow for handling chemicals lacking specific safety data.

Emergency Response to Exposure

Caption: Workflow for an emergency response following an exposure event.

Conclusion

The absence of a dedicated Safety Data Sheet for 3-Methanesulfonyl-2-methylaniline necessitates a conservative and scientifically-grounded approach to its handling. Based on the significant hazards of its structural analog o-toluidine—including probable carcinogenicity and the induction of methemoglobinemia—this compound must be treated as highly toxic. Strict adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for the protection of all laboratory personnel.

References

-

Zahorcak, M. (n.d.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Methylaniline (o-Toluidine). EPA. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Ortho-Toluidine. NIOSH. Retrieved February 15, 2026, from [Link]

-

Ingenta Connect. (2008, October 1). Category analysis of the substituted anilines studied in a 28-day.... Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 3-methanesulfonyl-2-methylaniline (C8H11NO2S). Retrieved February 15, 2026, from [Link]

-

Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989, October). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed. Retrieved February 15, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). o-Toluidine. NIOSH. Retrieved February 15, 2026, from [Link]

-

Szabo-Scandic. (n.d.). o-Toluidine Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). o-Toluidine - Hazardous Substance Fact Sheet. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methanesulfonylmethyl)aniline. PubChem. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)aniline. PubChem. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - 3-methanesulfonyl-2-methylaniline (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. epa.gov [epa.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. Ortho-Toluidine | NIOSH | CDC [archive.cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Suppliers of 3-Methanesulfonyl-2-methylaniline in USA/Europe

An In-depth Technical Guide to Sourcing and Qualifying Suppliers of 3-Methanesulfonyl-2-methylaniline in the USA and Europe for Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, qualify, and manage suppliers of 3-Methanesulfonyl-2-methylaniline (CAS: 68256-55-3), a critical starting material in pharmaceutical synthesis. The focus is on ensuring the quality, consistency, and regulatory compliance of this key intermediate within the United States and European markets.

Part 1: Foundational Understanding and Supplier Identification

The Critical Role of 3-Methanesulfonyl-2-methylaniline in Drug Synthesis

3-Methanesulfonyl-2-methylaniline, also known as 2-Amino-6-methylphenyl methyl sulfone, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring a reactive aniline group ortho to a methyl group and meta to a methanesulfonyl group, makes it a versatile precursor for creating complex molecular architectures. The purity and impurity profile of this starting material directly influence the quality, safety, and efficacy of the final drug product. Therefore, a robust supplier qualification process is not merely a procurement exercise but a fundamental aspect of drug development and risk management.

Mapping the Supplier Landscape: USA and Europe

The initial phase of sourcing involves identifying reputable suppliers with a proven track record in providing high-quality chemical intermediates to the pharmaceutical industry. The following table summarizes prominent suppliers operating in the US and European markets. This is not an exhaustive list but represents a starting point for further investigation.

Table 1: Key Suppliers of 3-Methanesulfonyl-2-methylaniline

| Supplier | Primary Regions of Operation | Key Strengths |

| Sigma-Aldrich (Merck) | USA, Europe | Extensive global distribution network, comprehensive documentation (CoA, SDS), and a strong reputation for quality control. |

| TCI Chemicals | USA, Europe | Offers a wide range of chemical products with a focus on research and development quantities, known for high purity standards. |

| Thermo Fisher Scientific (Alfa Aesar) | USA, Europe | Provides a broad portfolio of chemicals in various grades and quantities, catering to both research and production needs. |

| BLD Pharmatech | USA, Europe | A global supplier with a significant presence in both regions, offering competitive pricing and a diverse catalog of intermediates. |

| Key Organics | Europe (UK) | Specializes in discovery chemistry and offers a range of unique and diverse chemical building blocks. |

| Fluorochem | Europe (UK) | A well-established supplier of fine chemicals for research and development, with a strong focus on the European market. |

A Systematic Approach to Supplier Qualification

A structured and logical workflow is essential for qualifying suppliers of critical raw materials. The following diagram illustrates a best-practice approach, moving from initial identification to final approval and ongoing monitoring.

Caption: A logical workflow for the systematic qualification of raw material suppliers.

Part 2: Rigorous Technical and Quality Evaluation

The Certificate of Analysis (CoA): A Deep Dive

The CoA is the primary document attesting to the quality of a specific batch of material. A thorough review of the CoA is the first line of defense against substandard materials. Key parameters to scrutinize for 3-Methanesulfonyl-2-methylaniline include:

-

Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure.

-

Purity (Assay): Typically determined by HPLC or GC. For pharmaceutical applications, a purity of ≥98% is a common requirement.

-

Appearance: Should be a consistent white to off-white crystalline solid.

-

Melting Point: A narrow and consistent melting point range is indicative of high purity.

-

Water Content: Measured by Karl Fischer titration. Excess water can interfere with subsequent chemical reactions.

-

Residual Solvents: Analysis by headspace GC to ensure levels are within acceptable limits (referencing ICH Q3C guidelines).

-

Elemental Impurities: Conformance to ICH Q3D guidelines for heavy metals and other elemental impurities is essential.

Independent Analytical Verification: Protocols for Quality Control

It is imperative to independently verify the supplier's CoA data. The following protocols outline standard analytical methods for the quality control of 3-Methanesulfonyl-2-methylaniline.

Protocol 1: Purity Determination and Impurity Profiling by HPLC

-

Objective: To accurately determine the purity and identify any related substance impurities.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

-

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Compare the chromatogram to a reference standard to identify any impurities.

Protocol 2: Analysis of Volatile Impurities and Residual Solvents by GC-MS

-

Objective: To identify and quantify any volatile organic impurities and residual solvents from the manufacturing process.

-

Instrumentation: A Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with a headspace autosampler.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed temperature ramp to ensure separation of solvents with varying boiling points.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling-point solvent.

-

Data Analysis: Identify eluted peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.

Understanding and Managing the Impurity Profile

Impurities in 3-Methanesulfonyl-2-methylaniline can originate from various sources. A proactive approach to impurity management is crucial.

Caption: A diagram illustrating the potential sources of impurities during synthesis.

Part 3: Regulatory Compliance and Supply Chain Strategy

Navigating the Regulatory Maze: USA and Europe

Compliance with chemical regulations is non-negotiable.

-

United States: The Toxic Substances Control Act (TSCA) is the primary legislation governing chemicals. Suppliers must confirm that 3-Methanesulfonyl-2-methylaniline is listed on the TSCA Inventory.

-

Europe: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the key legislative framework. For quantities exceeding one metric ton per year, the substance must be registered with the European Chemicals Agency (ECHA). Ensure your supplier is REACH compliant for the volumes you require.

Building a Resilient Supply Chain

To mitigate risks of supply disruption, a robust supply chain strategy is essential.

-

Dual Sourcing: Qualify at least two independent suppliers to ensure continuity in case of an issue with a primary supplier.

-

Geographic Diversification: Sourcing from suppliers in different geographical locations can minimize the impact of regional disruptions.

-

Transparent Communication: Foster a strong, communicative relationship with your suppliers to stay informed about lead times, potential production changes, and any foreseeable challenges.

References

-

Thermo Fisher Scientific (Alfa Aesar). 3-Methanesulfonyl-2-methylaniline. [Link]

-

BLD Pharmatech. 3-Methanesulfonyl-2-methylaniline. [Link]

-

ICH. Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

-

ICH. Q3D (R2) Guideline for Elemental Impurities. [Link]

-

U.S. Environmental Protection Agency. Toxic Substances Control Act (TSCA). [Link]

-

European Chemicals Agency. Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). [Link]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methanesulfonyl-2-methylaniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the fundamental physicochemical properties of 3-Methanesulfonyl-2-methylaniline, specifically its melting point and density. Due to the limited availability of published experimental data for this specific compound, this document focuses on establishing robust, validated methodologies for its characterization. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure data integrity and reproducibility.

Introduction to 3-Methanesulfonyl-2-methylaniline

3-Methanesulfonyl-2-methylaniline is an organic compound featuring a substituted aniline core. The presence of both a methyl and a methanesulfonyl group on the aromatic ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonyl group, being a strong electron-withdrawing moiety, significantly influences the electronic properties and potential intermolecular interactions of the molecule. Accurate determination of its physical properties, such as melting point and density, is a critical first step in its evaluation for any application, providing insights into its purity, crystal lattice structure, and handling characteristics.

Physicochemical Properties of 3-Methanesulfonyl-2-methylaniline

As of the latest literature review, specific experimental data for the melting point and density of 3-Methanesulfonyl-2-methylaniline has not been published. The following table is presented as a template for researchers to populate upon experimental determination. For context, properties of structurally related compounds are often used to estimate expected ranges, but these should not be a substitute for empirical measurement.

| Property | Experimentally Determined Value | Units |

| Melting Point | To be determined | °C |

| Density | To be determined | g/cm³ |

Part 1: Sample Preparation and Purity Assessment

The accuracy of any physicochemical measurement is contingent on the purity of the sample. This section outlines a plausible synthetic route for 3-Methanesulfonyl-2-methylaniline and the subsequent purification necessary to obtain a sample suitable for analysis.

Proposed Synthesis of 3-Methanesulfonyl-2-methylaniline